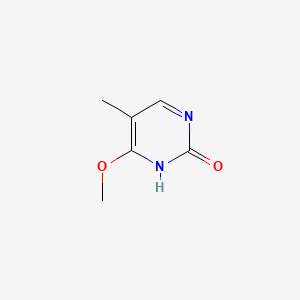
O-4-Methylthymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O(4)-methylthymine is a methylthymine in which the methyl group is located at the O4-position. It has a role as a human metabolite. It is an aromatic ether and a methylthymine.
Applications De Recherche Scientifique
DNA Damage and Repair Mechanisms
O-4-Methylthymine serves as a significant model compound for studying DNA damage and repair mechanisms. It is particularly useful in investigating the effects of alkylating agents, which can lead to mutagenesis. Studies have shown that this compound preferentially forms T.G pairs during DNA replication, which can result in mutations such as T→C transitions. This property makes it a valuable tool for understanding the mutagenic potential of alkylated DNA bases .
Mutagenesis Studies
Research has demonstrated that this compound can induce base-substitution mutations in organisms like Escherichia coli. The mutagenic potential of m4T has been assessed through various assays, revealing its role in chemical mutagenesis and carcinogenesis. For instance, studies indicate that m4T significantly contributes to the formation of T.G pairs, which are more likely to lead to mutations compared to other pairings .
Cancer Research
This compound is instrumental in cancer research, particularly concerning the understanding of how alkylated DNA influences tumorigenesis. Research involving human O6-alkylguanine-DNA alkyltransferase (hAGT) has shown that this enzyme exhibits a much higher repair capacity for O6-methylguanine compared to this compound. This differential repair capacity highlights the importance of studying m4T in the context of cancer therapies targeting DNA repair pathways .
Biotechnology Applications
In biotechnology, this compound is utilized to develop diagnostic tools and assays for detecting DNA damage. Its incorporation into oligonucleotides allows for the assessment of DNA repair enzyme efficacy and the development of therapeutic strategies against alkylation-induced DNA damage .
Case Study 1: Mutagenic Potential Assessment
A study assessed the mutagenic potential of this compound using a primer extension assay on oligonucleotides containing site-specific m4T incorporation. The results indicated that m4T pairs preferentially with guanine over adenine, leading to a higher frequency of mutations during replication .
Case Study 2: Enhanced Repair Mechanisms
Another investigation focused on enhancing the repair mechanisms for this compound by utilizing a mutant form of hAGT. This study found that cells expressing the mutant enzyme exhibited significantly reduced mutation rates compared to those expressing wild-type hAGT, demonstrating the potential for targeted gene therapy approaches .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| DNA Damage & Repair | Model compound for studying alkylation effects on nucleobases | Forms T.G pairs preferentially; leads to T→C transitions |
| Mutagenesis | Induces base-substitution mutations in E. coli | Demonstrates significant mutagenic potential; involved in chemical carcinogenesis |
| Cancer Research | Understanding alkylated DNA's role in tumorigenesis | Differential repair capacities highlight the importance in cancer therapies targeting DNA repair |
| Biotechnology | Development of diagnostic tools for detecting DNA damage | Assays utilizing m4T assess efficacy of DNA repair enzymes |
Propriétés
Numéro CAS |
25902-89-0 |
|---|---|
Formule moléculaire |
C6H8N2O2 |
Poids moléculaire |
140.14 g/mol |
Nom IUPAC |
6-methoxy-5-methyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-6(9)8-5(4)10-2/h3H,1-2H3,(H,7,8,9) |
Clé InChI |
NWUTZAVMDAGNIG-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)N=C1)OC |
SMILES canonique |
CC1=C(NC(=O)N=C1)OC |
Key on ui other cas no. |
25902-89-0 |
Synonymes |
O-4-methylthymine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















